molecular formula C4H8Pb B14190280 1,1-Dimethyl-1H-plumbirene CAS No. 834915-81-0

1,1-Dimethyl-1H-plumbirene

Cat. No.: B14190280
CAS No.: 834915-81-0
M. Wt: 263 g/mol
InChI Key: GINMFDWMHOOINB-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1H-plumbirene is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of a lead atom bonded to a 1H-plumbirene ring, with two methyl groups attached to the lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1H-plumbirene typically involves the reaction of lead-containing precursors with organic reagents under controlled conditions. One common method involves the reaction of lead(II) acetate with dimethyl sulfoxide (DMSO) and a suitable base, such as sodium hydroxide, to form the desired compound. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the plumbirene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1H-plumbirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.

    Substitution: The methyl groups attached to the lead atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

1,1-Dimethyl-1H-plumbirene has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.

    Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.

    Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1H-plumbirene involves its interaction with molecular targets and pathways within a given system. The lead atom in the compound can form coordination complexes with various ligands, influencing its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyllead: Another organolead compound with four methyl groups attached to the lead atom.

    Trimethyllead chloride: A compound with three methyl groups and one chloride attached to the lead atom.

    Dimethyllead dichloride: A compound with two methyl groups and two chlorides attached to the lead atom.

Uniqueness

1,1-Dimethyl-1H-plumbirene is unique due to its specific structural arrangement and the presence of the 1H-plumbirene ring This structural feature imparts distinct chemical and physical properties, making it different from other organolead compounds

Properties

CAS No.

834915-81-0

Molecular Formula

C4H8Pb

Molecular Weight

263 g/mol

IUPAC Name

1,1-dimethylplumbirene

InChI

InChI=1S/C2H2.2CH3.Pb/c1-2;;;/h1-2H;2*1H3;

InChI Key

GINMFDWMHOOINB-UHFFFAOYSA-N

Canonical SMILES

C[Pb]1(C=C1)C

Origin of Product

United States

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